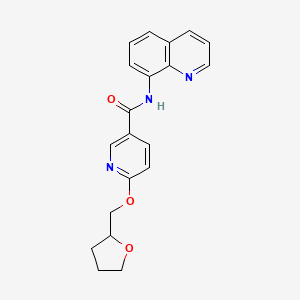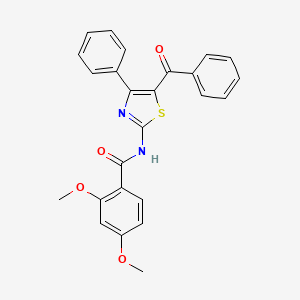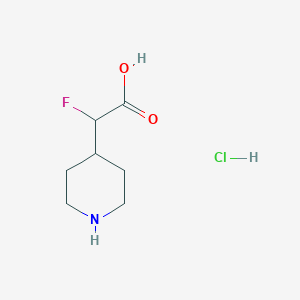
N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an essential nutrient for mammals. Nicotinamide and its derivatives have been extensively studied due to their biological significance and potential therapeutic applications. The compound is structurally related to other nicotinamide derivatives that have been investigated for various biological activities, including antineoplastic activities and herbicidal properties .
Synthesis Analysis
The synthesis of nicotinamide derivatives typically involves the introduction of substituents at specific positions on the nicotinamide ring. For instance, the synthesis of 6-substituted nicotinamides has been described, where various groups such as methoxy, anilino, and benzylthio have been added to the nicotinamide structure . Similarly, the synthesis of N-(arylmethoxy)-2-chloronicotinamides has been reported, which involves the attachment of an arylmethoxy group to the nicotinic acid moiety . Although the exact synthesis of "N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide" is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed, involving the coupling of the quinolin-8-yl moiety and the tetrahydrofuran-2-ylmethoxy group to the nicotinamide core.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. The presence of different substituents can significantly influence the compound's interaction with biological targets. For example, the crystal structure of nicotinamide and isonicotinamide with various nitrogen-containing aromatic dicarboxylic acids has been studied, revealing the formation of different supramolecular synthons and hydrates that stabilize the multicomponent crystals . These structural insights are valuable for understanding the potential interactions of "N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide" with its biological targets.
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions depending on their substituents. The provided papers do not detail specific reactions for the compound , but they do mention the biological utilization of related compounds. For example, nicotinamide methochloride is formed in the mammalian body after administration of nicotinic acid or nicotinamide . This suggests that "N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide" could also undergo metabolic transformations, potentially leading to active metabolites or by-products.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. While the specific properties of "N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide" are not provided, related compounds have been shown to possess biological activity. For instance, some N-(arylmethoxy)-2-chloronicotinamides exhibit excellent herbicidal activity, and their structure-activity relationships have been studied for the development of new herbicides . These findings suggest that the physical and chemical properties of the compound could be tailored for specific biological applications.
Scientific Research Applications
Alzheimer’s Disease Treatment
N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide derivatives have been investigated for their potential in treating Alzheimer's disease. A study highlighted the synthesis and biological assessment of cyclopentaquinoline derivatives, including a compound similar to N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide. This compound showed inhibitory potencies against key enzymes related to Alzheimer's, non-hepatotoxicity, ability to inhibit amyloid-beta aggregation, and mixed-type cholinesterase inhibition, demonstrating its potential as a multifunctional agent in Alzheimer's treatment (Czarnecka et al., 2019).
Nicotinamide N-Methyltransferase Inhibition
The inhibition of Nicotinamide N-Methyltransferase (NNMT) has been a focus area in research involving N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide. Studies involving NNMT, a fundamental enzyme in metabolic pathways, identified small molecule inhibitors with a wide range of activities. Quinolinium derivatives emerged as promising scaffolds for NNMT inhibition, which is significant for the treatment of several metabolic and chronic diseases characterized by abnormal NNMT activity (Neelakantan et al., 2017).
Stroke Treatment
Recent advancements in stroke treatment research have featured compounds related to N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide. Tetramethylpyrazine nitrones and quinolylnitrones, structurally related to this compound, have shown promise in cerebral ischemia therapy due to their ability to scavenge different types of free radical species and demonstrate strong neuroprotection, along with reduced infarct size (Marco-Contelles, 2020).
Fluorescent Sensing Applications
N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide and its derivatives have applications in the development of fluorescent sensors. A study showed the synthesis of a sensor based on 8-aminoquinoline and 8-hydroxyquinoline platforms, displaying high selectivity and sensitive fluorescence enhancement, which can be critical in biochemical sensing and imaging (Zhou et al., 2012).
Cancer Treatment
Compounds related to N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide have been studied for their antineoplastic activities. For example, certain nicotinamide derivatives showed moderate activity against specific types of leukemia, indicating potential applications in cancer treatment (Ross, 1967).
properties
IUPAC Name |
6-(oxolan-2-ylmethoxy)-N-quinolin-8-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(23-17-7-1-4-14-5-2-10-21-19(14)17)15-8-9-18(22-12-15)26-13-16-6-3-11-25-16/h1-2,4-5,7-10,12,16H,3,6,11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQYLNFHGKOHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[1-(3,5-Dichlorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B3008068.png)

![3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008070.png)
![2-Amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3008071.png)

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3008077.png)
![1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3008078.png)
![{[(4-Chlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B3008079.png)
![3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid](/img/structure/B3008081.png)


![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3008087.png)
![6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3008088.png)
![N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B3008089.png)